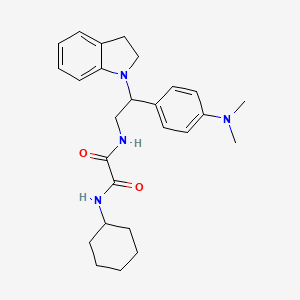

![molecular formula C18H15F2NO4S B2383485 S-(2,6-difluorophenyl)-2-[4-(furan-2-yl)phenyl]-2-hydroxyethane-1-sulfonamido CAS No. 2097929-56-9](/img/structure/B2383485.png)

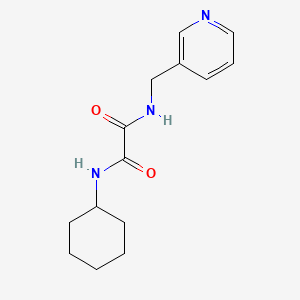

S-(2,6-difluorophenyl)-2-[4-(furan-2-yl)phenyl]-2-hydroxyethane-1-sulfonamido

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-(2,6-difluorophenyl)-2-[4-(furan-2-yl)phenyl]-2-hydroxyethane-1-sulfonamido, also known as DFHESA, is a sulfonamide compound that has been extensively studied for its potential therapeutic applications. The compound has been synthesized using various methods, and its mechanism of action has been explored in detail.

Scientific Research Applications

Fuel Cell Applications

Research has shown the development of sulfonated poly(arylene ether sulfone)s (SPEs) block copolymers containing fluorenyl groups, synthesized for potential use in fuel-cell applications. These materials have been studied for their proton conductivity, mechanical properties, and phase separation characteristics, indicating promising performance for fuel-cell membranes. The synthesis involved using bis(4-fluorophenyl)sulfone and other comonomers, aiming to achieve high molecular weight and excellent proton conductivity, comparable or superior to that of commercial membranes like Nafion (Bae, Miyatake, & Watanabe, 2009).

Polymer Development for Proton Exchange Membranes

Further studies involve the synthesis of comb-shaped sulfonated poly(arylene ether sulfone) copolymers with high proton conductivity, designed for use as polyelectrolyte membrane materials in fuel cells. These materials were characterized for their water uptake, proton and methanol transport, showcasing their potential as effective proton exchange membranes. The use of sulfonated side-chain grafting units in these copolymers demonstrates a novel approach to enhancing fuel cell membrane performance (Kim, Robertson, & Guiver, 2008).

Chemical Synthesis and Construction of Complex Molecules

The compound's chemical framework has been utilized in the synthesis of 2-sulfonylbenzo[b]furans, representing a method for constructing complex molecules through cascade reactions involving protodecarboxylation, C-S bond formation, and C-O bond formation. This methodology opens new avenues for the efficient synthesis of furan derivatives from readily available starting materials, showcasing the compound's role in facilitating novel synthetic routes (Li & Liu, 2014).

properties

IUPAC Name |

2,6-difluoro-N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F2NO4S/c19-14-3-1-4-15(20)18(14)26(23,24)21-11-16(22)12-6-8-13(9-7-12)17-5-2-10-25-17/h1-10,16,21-22H,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BITHGKHCNXTQLP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)S(=O)(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F2NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

S-(2,6-difluorophenyl)-2-[4-(furan-2-yl)phenyl]-2-hydroxyethane-1-sulfonamido | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylpyridin-2-amine;hydrate;dihydrochloride](/img/structure/B2383404.png)

![N-(2,3-dimethylphenyl)-5-[(4-methylphenyl)sulfonyl]thiophene-2-carboxamide](/img/structure/B2383407.png)

![2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-5-methyl-1H-benzo[d]imidazole](/img/structure/B2383414.png)

![N-(3-cyano(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl))[4-(piperidylsulfonyl)phen yl]carboxamide](/img/structure/B2383415.png)

![2-[2-(Benzyloxy)phenoxy]acetic acid](/img/structure/B2383423.png)